Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group
Preparation Methods
The synthesis of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form new derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives.
Scientific Research Applications
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(2-nitrophenyl)-3-oxopropanoate: Lacks the chloro group, resulting in different reactivity and applications.
Ethyl 3-(5-bromo-2-nitrophenyl)-3-oxopropanoate: The bromo group can lead to different substitution reactions compared to the chloro group.
Ethyl 3-(5-chloro-2-aminophenyl)-3-oxopropanoate:
Properties
Molecular Formula |
C11H10ClNO5 |
---|---|
Molecular Weight |
271.65 g/mol |
IUPAC Name |
ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-2-18-11(15)6-10(14)8-5-7(12)3-4-9(8)13(16)17/h3-5H,2,6H2,1H3 |
InChI Key |
NHVKBWWWJNULDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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